An In-depth Technical Guide to the Physical Properties of 1-Bromobutane-4,4,4-d3
An In-depth Technical Guide to the Physical Properties of 1-Bromobutane-4,4,4-d3
Introduction: The Significance of Isotopic Labeling in Research and Development
In the landscape of modern chemical and pharmaceutical research, the strategic substitution of atoms with their heavier isotopes, a technique known as isotopic labeling, has emerged as an invaluable tool. Deuterium (²H or D), a stable isotope of hydrogen, is frequently employed to elucidate reaction mechanisms, probe metabolic pathways, and enhance the pharmacokinetic profiles of drug candidates. The replacement of protium (¹H) with deuterium can subtly yet significantly alter the physical and chemical properties of a molecule due to the mass difference. This guide provides a comprehensive overview of the core physical properties of 1-bromobutane-4,4,4-d3, a deuterated analog of the versatile alkylating agent 1-bromobutane. Understanding these properties is paramount for its effective application in synthetic chemistry and drug development. Isotopic labeling provides a non-radioactive method for site-specific investigation of molecular structures and makes molecules readily detectable by mass spectrometry and Nuclear Magnetic Resonance (NMR), while largely maintaining the physico-chemical properties of the target molecule. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this important isotopically labeled compound.
Molecular Structure and Identity
1-Bromobutane-4,4,4-d3 possesses the same molecular framework as its non-deuterated counterpart, with the key distinction being the substitution of the three terminal methyl protons with deuterium atoms.
Caption: Molecular structure of 1-Bromobutane-4,4,4-d3.
Core Physical Properties: A Comparative Analysis
The introduction of deuterium atoms at the C4 position of 1-bromobutane results in a notable increase in its molecular weight and density. The following table summarizes the key physical properties of 1-bromobutane-4,4,4-d3, with comparative data for the non-deuterated analog where available.
| Physical Property | 1-Bromobutane-4,4,4-d3 | 1-Bromobutane (non-deuterated) |
| Molecular Formula | C₄H₆BrD₃ | C₄H₉Br |
| Molecular Weight | 140.04 g/mol | 137.02 g/mol |
| CAS Number | 55724-42-0 | 109-65-9 |
| Boiling Point | 100-104 °C | 101.3 °C |
| Melting Point | -112 °C | -112 °C |
| Density | 1.303 g/mL at 25 °C | 1.276 g/mL at 20 °C |
| Refractive Index | Not explicitly reported | 1.4398 at 20 °C |
| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |
The Influence of Deuteration on Physical Properties
The substitution of hydrogen with deuterium, while not altering the electronic structure of the molecule, does impact its physical properties primarily through the change in atomic mass.[1][2] This can affect molecular volume, polarizability, and intermolecular forces.[1][2]
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Molecular Weight and Density: The most direct consequence of deuteration is the increase in molecular weight, which in turn leads to a higher density for 1-bromobutane-4,4,4-d3 compared to its non-deuterated counterpart.
-
Boiling and Melting Points: The boiling point of 1-bromobutane-4,4,4-d3 is reported in a range that is very similar to that of 1-bromobutane. This is consistent with the general observation that deuteration can lead to slight increases in melting and crystallization temperatures, although the effect is not always significant.[1][2] The reported melting points are identical, suggesting that the change in intermolecular forces in the solid state is minimal in this case.
Experimental Determination of Physical Properties: Methodologies and Principles
The accurate determination of physical properties is crucial for the characterization and quality control of chemical compounds. The following section outlines standard experimental protocols for measuring the key physical properties of 1-bromobutane-4,4,4-d3.
Boiling Point Determination (Capillary Method)
The capillary method is a micro-scale technique suitable for determining the boiling point of a liquid with a small sample volume.[3][4]
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[5] In this method, a small amount of the liquid is heated in a tube containing an inverted capillary. As the temperature rises, the air trapped in the capillary is expelled and replaced by the vapor of the liquid.[4] At the boiling point, a continuous stream of bubbles emerges from the capillary. Upon cooling, the vapor pressure inside the capillary drops, and when it equals the atmospheric pressure, the liquid is drawn back into the capillary. This temperature is recorded as the boiling point.[4]
Step-by-Step Protocol:
-
Seal one end of a capillary tube using a flame.
-
Place a small amount (a few milliliters) of 1-bromobutane-4,4,4-d3 into a small test tube or fusion tube.
-
Place the sealed capillary tube, open end down, into the test tube containing the sample.
-
Attach the test tube to a thermometer.
-
Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) ensuring the sample is below the oil level.[3]
-
Heat the apparatus slowly and observe the capillary.[3]
-
Note the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.
-
Remove the heat source and allow the apparatus to cool slowly.
-
Record the temperature at which the liquid just begins to enter the capillary tube. This is the boiling point.[3]
Caption: Workflow for boiling point determination using the capillary method.
Density Measurement
The density of a liquid can be determined by measuring its mass and volume.[6]
Principle: Density is defined as the mass of a substance per unit volume (ρ = m/V).[6][7]
Step-by-Step Protocol:
-
Accurately weigh a clean, dry pycnometer (a specific gravity bottle) or a graduated cylinder on an analytical balance.[8]
-
Record the mass of the empty container.
-
Carefully add a known volume of 1-bromobutane-4,4,4-d3 to the container.[8]
-
Reweigh the container with the liquid and record the new mass.[8]
-
Calculate the mass of the liquid by subtracting the mass of the empty container.[9]
-
Calculate the density by dividing the mass of the liquid by its volume.[9]
Refractive Index Measurement
The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property of a substance.
Principle: The refractive index (n) is the ratio of the speed of light in a vacuum (c) to the speed of light in the substance (v).[10] It is typically measured using a refractometer, which often utilizes the principle of total internal reflection.[10] The critical angle of total internal reflection is measured and used to calculate the refractive index.[11]
Step-by-Step Protocol (using an Abbe Refractometer):
-
Ensure the prism of the Abbe refractometer is clean and dry.[12]
-
Calibrate the instrument using a standard with a known refractive index (e.g., distilled water).
-
Place a few drops of 1-bromobutane-4,4,4-d3 onto the prism.
-
Close the prism and allow the sample to equilibrate to the desired temperature.
-
Adjust the light source and focus the eyepiece to observe the borderline between the light and dark fields.
-
Align the borderline precisely with the crosshairs in the eyepiece.
-
Read the refractive index value from the instrument's scale. Measurements are typically made at a specific wavelength, often the sodium D-line (589 nm).[13]
Spectroscopic Characterization: Confirming Identity and Purity
Spectroscopic techniques are indispensable for confirming the molecular structure and isotopic enrichment of 1-bromobutane-4,4,4-d3.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating molecular structure. For deuterated compounds, both ¹H NMR and ²H NMR are highly informative.
-
¹H NMR: In the ¹H NMR spectrum of 1-bromobutane-4,4,4-d3, the signal corresponding to the terminal methyl group will be absent or significantly diminished, confirming the successful deuteration at this position.[14] The remaining proton signals will correspond to the methylene groups at the C1, C2, and C3 positions.
-
²H NMR (Deuterium NMR): A ²H NMR spectrum will show a signal at a chemical shift corresponding to the C4 position, directly confirming the presence and chemical environment of the deuterium atoms.[14] Deuterium NMR is a valuable technique for the analysis of highly deuterium-enriched compounds.[15]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
-
Molecular Ion Peak: The mass spectrum of 1-bromobutane-4,4,4-d3 will exhibit a molecular ion peak (M+) at m/z 140 (for the ⁷⁹Br isotope) and 142 (for the ⁸¹Br isotope), reflecting the increased mass due to the three deuterium atoms. This is a clear indicator of successful deuteration. Stable isotope labeling introduces signature mass tags that are easily quantifiable by a mass spectrometer.[16]
-
Isotopic Purity: The relative intensities of the molecular ion peaks of the deuterated and any residual non-deuterated compound can be used to determine the isotopic purity.
Caption: Workflow for the spectroscopic characterization of 1-bromobutane-4,4,4-d3.
Conclusion
This technical guide has provided a detailed examination of the key physical properties of 1-bromobutane-4,4,4-d3. The data presented, along with the outlined experimental methodologies, offer a robust framework for the characterization and utilization of this important isotopically labeled compound. A thorough understanding of these properties is fundamental for its successful application in diverse research and development endeavors, from mechanistic studies to the synthesis of novel therapeutic agents. The subtle yet significant impact of deuteration on the physical characteristics of molecules underscores the importance of detailed empirical analysis for each specific isotopologue.
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